N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide
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Overview
Description
N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is a chemical compound that features a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide typically involves the reaction of azetidine derivatives with formamide derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyazetidin-1-yl)-N-[(2-methylpropan-2-yl)oxy]methanone
- N-(3-hydroxyazetidin-1-yl)-N-[(2-methylpropan-2-yl)oxy]ethanamide
Uniqueness
N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is unique due to its specific azetidine ring structure and the presence of both hydroxy and formamide functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications.
Biological Activity
N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₈H₁₆N₂O₃
- Molecular Weight : 188.22 g/mol
- CAS Number : 2007924-99-2
- IUPAC Name : tert-butyl (3-hydroxyazetidin-1-yl)carbamate
The compound features a hydroxyazetidine moiety and a tert-butoxy group, which contribute to its distinct chemical properties and biological activity. Its synthesis typically involves multi-step reactions that highlight its utility as a building block in organic synthesis and drug development .
Interaction Studies
Preliminary studies indicate that this compound may interact with various biological receptors and enzymes, influencing pathways associated with sleep regulation and circadian rhythms. These interactions are believed to be mediated through modulation of receptor activity, although specific mechanisms remain to be fully elucidated.
Case Studies and Research Findings
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GABA Uptake Inhibition :
- Similar compounds have been studied for their ability to inhibit GABA uptake, which is crucial for neurotransmission in the central nervous system. The introduction of lipophilic residues has been shown to enhance the pharmacokinetic properties of these compounds, improving their ability to cross the blood-brain barrier (BBB) and increasing their inhibitory potency against GABA transporters .
-
Comparative Analysis :
- A comparison with structurally similar compounds reveals variations in biological activity based on functional group modifications. For instance:
Compound Name Structural Features Unique Aspects N-(3-Hydroxyazetidin-1-yl)acetamide Azetidine ring, acetyl group Potentially less hydrophobic than tert-butoxy formamide N-(4-Hydroxyazetidin-1-yl)(tert-butoxy)formamide Azetidine ring, different hydroxyl position May exhibit different biological activity patterns N-(3-Aminopropanoyl)(tert-butoxy)formamide Azetidine ring with propanoyl group Different reactivity due to the presence of amino group
- A comparison with structurally similar compounds reveals variations in biological activity based on functional group modifications. For instance:
This table illustrates how subtle changes in chemical structure can lead to significant differences in biological function and therapeutic potential.
Therapeutic Applications
The compound's potential applications span various therapeutic areas, including:
- Neurological Disorders : Due to its influence on GABA uptake, it may serve as a candidate for treating conditions like epilepsy or anxiety disorders.
- Circadian Rhythm Disorders : Its interaction with sleep-regulating pathways suggests possible applications in managing sleep disorders.
Properties
IUPAC Name |
N-(3-hydroxyazetidin-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-10(6-11)9-4-7(12)5-9/h6-7,12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIGKIXGKOAKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ON(C=O)N1CC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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